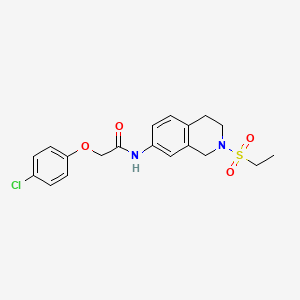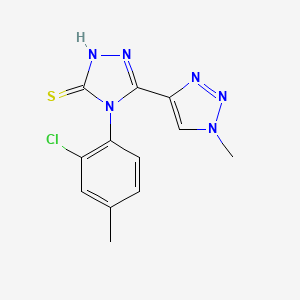
8-(4-(4-bromobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-(4-(4-bromobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” has the molecular formula C20H25BrN6O3 . It is listed in the PubChem database with the CID 16619045 .
Molecular Structure Analysis
The molecular structure of this compound includes a bromobenzyl group attached to a piperazine ring, which is further connected to a purine dione structure with methoxyethyl and methyl substituents . The average mass of the molecule is 477.355 Da and the monoisotopic mass is 476.117157 Da .Applications De Recherche Scientifique
Analytical Method Development
The compound has been used in the development of analytical methods. For instance, a high-performance thin-layer chromatography (HPTLC) assay method was developed for the estimation of Linagliptin, a DPP4 inhibitor used in diabetes treatment. This compound structurally comprises 8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn1-yl)-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione. The HPTLC method was developed for determining Linagliptin and its possible degradation products in tablet dosage form, highlighting the compound's role in developing specific and sensitive analytical methods for pharmaceuticals (Rode & Tajne, 2021).
Therapeutic Uses in Psychiatric Disorders
The compound shares structural similarities with other piperazine derivatives, which are integral in treating various psychiatric conditions. For instance, Lurasidone, a novel benzisothiazole antipsychotic drug, has shown efficacy in treating psychotic and major affective disorders. Piperazine derivatives' unique pharmacodynamic profile contributes to their therapeutic effects in psychiatric conditions, with Lurasidone being effective for short-term treatment of schizophrenia and acute bipolar depression (Pompili et al., 2018).
Neuropharmacological Potential
Piperazine derivatives are noted for their neuropharmacological potential. Dopamine D2 receptor ligands, many of which include piperazine derivatives, are used in treating neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. The structure, function, and pharmacology of novel D2 receptor ligands have been extensively studied, indicating the significant therapeutic potential of these compounds in neuropharmacology (Jůza et al., 2022).
Drug Design and Pharmacological Profiling
Piperazine derivatives are crucial in drug design due to their therapeutic versatility, including roles in antipsychotic, anti-inflammatory, anticancer, and cardio-protective agents. The flexibility of the piperazine scaffold allows for significant medicinal potential, and the modification of substituents on the piperazine ring can impact the pharmacokinetic and pharmacodynamic profiles of the resulting molecules. This demonstrates the compound's role in drug discovery and the development of new therapeutic agents (Rathi et al., 2016).
Propriétés
IUPAC Name |
8-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN6O3/c1-24-17-16(18(28)23-20(24)29)27(11-12-30-2)19(22-17)26-9-7-25(8-10-26)13-14-3-5-15(21)6-4-14/h3-6H,7-13H2,1-2H3,(H,23,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPRMAWPYZILOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)Br)CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-(4-bromobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isobutyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2409153.png)
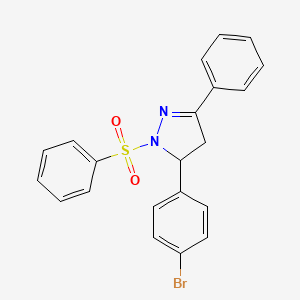
![Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2409158.png)
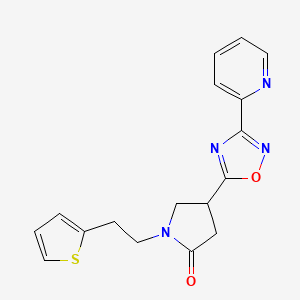
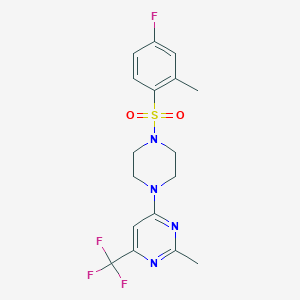

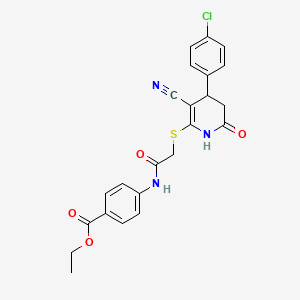

![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2409170.png)
![3-(2-chlorobenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2409171.png)
![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2409172.png)

